molecular formula C20H17ClN4O B14160380 Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-phenylazo)phenyl- CAS No. 349495-71-2

Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-phenylazo)phenyl-

Cat. No.: B14160380
CAS No.: 349495-71-2
M. Wt: 364.8 g/mol
InChI Key: GPEXTIXSMGTHIJ-UHFFFAOYSA-N
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Description

Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-phenylazo)phenyl- is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-phenylazo)phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 3-chloroaniline with methyl isocyanate to form the intermediate 1-(3-chlorophenyl)-1-methylurea. This intermediate is then reacted with 4-phenylazobenzene under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-phenylazo)phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as hydroxide ions in a polar aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can lead to amine derivatives.

Scientific Research Applications

Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-phenylazo)phenyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-phenylazo)phenyl- involves its interaction with specific molecular targets. The phenylazo group can undergo reduction to form aromatic amines, which may interact with biological macromolecules such as proteins and nucleic acids. The chlorophenyl group can participate in electrophilic aromatic substitution reactions, potentially modifying the activity of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-nitrophenyl)phenyl-
  • Urea, 1-(3-bromophenyl)-1-methyl-3-(4-phenylazo)phenyl-
  • Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-methylphenyl)phenyl-

Uniqueness

Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-phenylazo)phenyl- is unique due to the presence of both the chlorophenyl and phenylazo groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

349495-71-2

Molecular Formula

C20H17ClN4O

Molecular Weight

364.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-1-methyl-3-(4-phenyldiazenylphenyl)urea

InChI

InChI=1S/C20H17ClN4O/c1-25(19-9-5-6-15(21)14-19)20(26)22-16-10-12-18(13-11-16)24-23-17-7-3-2-4-8-17/h2-14H,1H3,(H,22,26)

InChI Key

GPEXTIXSMGTHIJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=CC=C1)Cl)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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